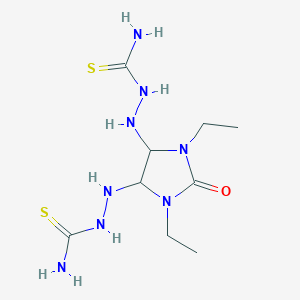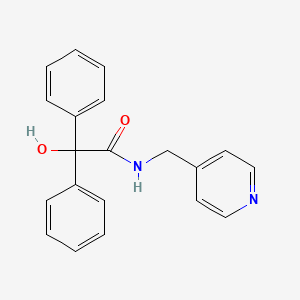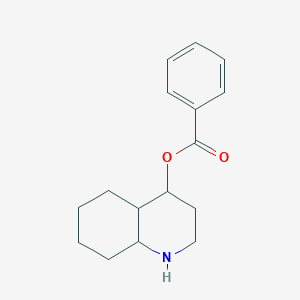![molecular formula C33H24Cl3N3O B11096836 5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-1,2,4-triazole](/img/structure/B11096836.png)
5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLOROBENZYL {2-[4-(3,4-DICHLOROPHENYL)-1,3-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-YL]PHENYL} ETHER is a complex organic compound that features a triazole ring, multiple phenyl groups, and chlorinated benzyl and phenyl groups
Preparation Methods
The synthesis of 4-CHLOROBENZYL {2-[4-(3,4-DICHLOROPHENYL)-1,3-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-YL]PHENYL} ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the chlorinated phenyl groups: This step often involves Friedel-Crafts alkylation or acylation reactions using chlorinated benzyl or phenyl chlorides.
Ether formation: The final step involves the formation of the ether linkage, which can be achieved through a nucleophilic substitution reaction between a phenol derivative and a chlorinated benzyl compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-CHLOROBENZYL {2-[4-(3,4-DICHLOROPHENYL)-1,3-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-YL]PHENYL} ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using nucleophiles such as amines or thiols.
Coupling reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, using boron reagents and palladium catalysts to form new carbon-carbon bonds.
Scientific Research Applications
4-CHLOROBENZYL {2-[4-(3,4-DICHLOROPHENYL)-1,3-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-YL]PHENYL} ETHER has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving triazole-containing compounds.
Mechanism of Action
The mechanism of action of 4-CHLOROBENZYL {2-[4-(3,4-DICHLOROPHENYL)-1,3-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-YL]PHENYL} ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and chlorinated phenyl groups can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules and chlorinated benzyl derivatives. For example:
3,4-Dichlorobenzyl chloride: Used in similar synthetic applications and can undergo similar chemical reactions.
4-Chlorobenzyl chloride: Another chlorinated benzyl compound with similar reactivity but different applications.
4-CHLOROBENZYL {2-[4-(3,4-DICHLOROPHENYL)-1,3-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-YL]PHENYL} ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C33H24Cl3N3O |
|---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-4-(3,4-dichlorophenyl)-2,5-diphenyl-3H-1,2,4-triazole |
InChI |
InChI=1S/C33H24Cl3N3O/c34-25-17-15-23(16-18-25)22-40-31-14-8-7-13-28(31)33-38(27-19-20-29(35)30(36)21-27)32(24-9-3-1-4-10-24)37-39(33)26-11-5-2-6-12-26/h1-21,33H,22H2 |
InChI Key |
QHVALWLWDOYNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(N2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11096758.png)
![4,4'-{Propane-2,2-diylbis[(2,6-dibromobenzene-4,1-diyl)oxy]}bis(3-nitrobenzonitrile)](/img/structure/B11096764.png)

![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11096779.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11096780.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11096783.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate](/img/structure/B11096795.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B11096797.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11096805.png)


![N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11096829.png)
![6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11096838.png)
